N-{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine
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Overview
Description
N-{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Ether: The reaction between 3-ethoxy-2-hydroxybenzaldehyde and 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the benzyl ether intermediate.
Reduction of the Aldehyde: The reduction of the benzyl ether intermediate using a reducing agent like sodium borohydride to obtain the corresponding benzyl alcohol.
Formation of the Triazole Ring: The reaction of the benzyl alcohol with 4H-1,2,4-triazol-4-amine in the presence of a dehydrating agent such as phosphorus oxychloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methylbenzyl groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
Benzimidazole: Another heterocyclic compound with similar structural features and biological properties.
Imidazole: A five-membered ring compound with two nitrogen atoms, similar to triazoles in terms of chemical reactivity and applications.
Uniqueness
N-{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22N4O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[[3-ethoxy-2-[(4-methylphenyl)methoxy]phenyl]methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C19H22N4O2/c1-3-24-18-6-4-5-17(11-22-23-13-20-21-14-23)19(18)25-12-16-9-7-15(2)8-10-16/h4-10,13-14,22H,3,11-12H2,1-2H3 |
InChI Key |
OFAOLMYOBKHVJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)C)CNN3C=NN=C3 |
Origin of Product |
United States |
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